molecular formula C13H9BrF2O B13510637 2-[4-(Bromomethyl)phenoxy]-1,4-difluorobenzene

2-[4-(Bromomethyl)phenoxy]-1,4-difluorobenzene

Cat. No.: B13510637
M. Wt: 299.11 g/mol
InChI Key: IBCQGRIISMEJMJ-UHFFFAOYSA-N
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Description

2-[4-(Bromomethyl)phenoxy]-1,4-difluorobenzene is an organic compound with the molecular formula C13H9BrF2O. It is a derivative of benzene, featuring a bromomethyl group and two fluorine atoms attached to the benzene ring. This compound is often used in research and development due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Bromomethyl)phenoxy]-1,4-difluorobenzene typically involves the reaction of 4-(bromomethyl)phenol with 1,4-difluorobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Bromomethyl)phenoxy]-1,4-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like DMF or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Scientific Research Applications

2-[4-(Bromomethyl)phenoxy]-1,4-difluorobenzene is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the development of probes and ligands for biological studies.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[4-(Bromomethyl)phenoxy]-1,4-difluorobenzene depends on the specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Chloromethyl)phenoxy]-1,4-difluorobenzene
  • 2-[4-(Methyl)phenoxy]-1,4-difluorobenzene
  • 2-[4-(Hydroxymethyl)phenoxy]-1,4-difluorobenzene

Uniqueness

2-[4-(Bromomethyl)phenoxy]-1,4-difluorobenzene is unique due to the presence of both bromomethyl and difluorobenzene groups. The bromomethyl group provides a reactive site for further chemical modifications, while the difluorobenzene moiety imparts stability and specific electronic properties. This combination makes it a versatile compound for various applications .

Properties

Molecular Formula

C13H9BrF2O

Molecular Weight

299.11 g/mol

IUPAC Name

2-[4-(bromomethyl)phenoxy]-1,4-difluorobenzene

InChI

InChI=1S/C13H9BrF2O/c14-8-9-1-4-11(5-2-9)17-13-7-10(15)3-6-12(13)16/h1-7H,8H2

InChI Key

IBCQGRIISMEJMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)OC2=C(C=CC(=C2)F)F

Origin of Product

United States

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